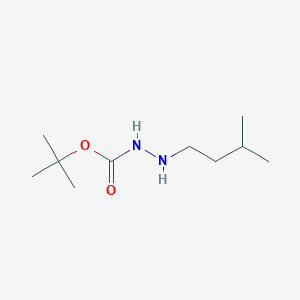
Tert-butyl N-(3-methylbutylamino)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(3-methylbutylamino)carbamate, also known as AChE-TBMC, is a carbamate derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(3-methylbutylamino)carbamate involves the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(3-methylbutylamino)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on AChE, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. Tert-butyl N-(3-methylbutylamino)carbamate has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of scientific literature available on this compound, which can be useful for researchers. However, one limitation of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it is a relatively complex compound, which may make it difficult to synthesize and purify.
Direcciones Futuras
There are many potential future directions for research on Tert-butyl N-(3-methylbutylamino)carbamate. One area of research could involve the development of new synthesis methods for this compound, which could make it easier to produce in large quantities. Another area of research could involve the investigation of the potential therapeutic uses of Tert-butyl N-(3-methylbutylamino)carbamate in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, researchers could investigate the potential side effects of Tert-butyl N-(3-methylbutylamino)carbamate, in order to better understand its safety profile.
Métodos De Síntesis
The synthesis of Tert-butyl N-(3-methylbutylamino)carbamate involves the reaction of tert-butyl isocyanate with 3-methylbutylamine. This reaction results in the formation of the carbamate derivative, which can be purified using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Tert-butyl N-(3-methylbutylamino)carbamate has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Propiedades
Número CAS |
180462-81-1 |
|---|---|
Nombre del producto |
Tert-butyl N-(3-methylbutylamino)carbamate |
Fórmula molecular |
C10H22N2O2 |
Peso molecular |
202.29 g/mol |
Nombre IUPAC |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
Clave InChI |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
SMILES canónico |
CC(C)CCNNC(=O)OC(C)(C)C |
Sinónimos |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)
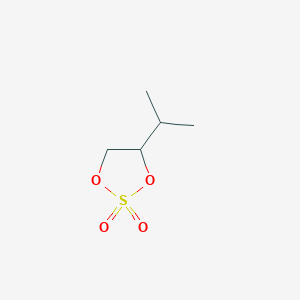

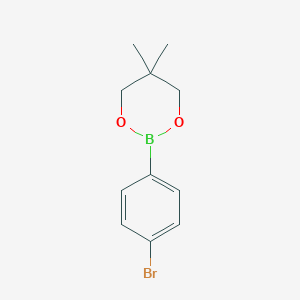



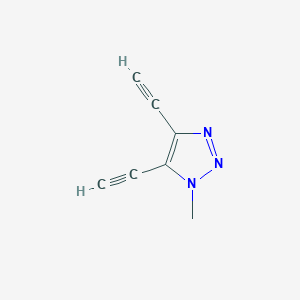

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
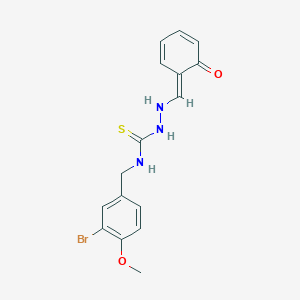

![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)
